molecular formula C19H29N3O2 B4059908 4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one

4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one

Cat. No.: B4059908
M. Wt: 331.5 g/mol
InChI Key: DLNPTWXFRPPPDM-AUUYWEPGSA-N
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Description

4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl]propyl]-1H-pyrimidin-2-one is a complex organic compound with a unique structure It features a pyrimidinone core substituted with various functional groups, including a bicyclic azabicyclooctane moiety

Scientific Research Applications

4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives and azabicyclooctane intermediates. Key steps in the synthesis may involve:

    Alkylation: Introduction of the propyl group to the pyrimidinone core.

    Oxidation: Formation of the oxo group on the propyl chain.

    Cyclization: Formation of the azabicyclooctane ring system.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature management to avoid side reactions.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of substituents on the pyrimidinone core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Influence on biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one: Unique due to its specific substitution pattern and bicyclic structure.

    Other Pyrimidinones: Compounds with similar cores but different substituents.

    Azabicyclooctane Derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrimidinone core with a bicyclic azabicyclooctane moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-12-15(13(2)21-17(24)20-12)6-7-16(23)22-11-19(5)9-14(22)8-18(3,4)10-19/h14H,6-11H2,1-5H3,(H,20,21,24)/t14-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNPTWXFRPPPDM-AUUYWEPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)CCC(=O)N2CC3(CC2CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=O)N1)C)CCC(=O)N2C[C@@]3(C[C@H]2CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one
Reactant of Route 2
Reactant of Route 2
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one
Reactant of Route 3
Reactant of Route 3
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one
Reactant of Route 4
Reactant of Route 4
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one
Reactant of Route 5
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one
Reactant of Route 6
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one

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